molecular formula C24H26N2O4S B4007768 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide

Cat. No.: B4007768
M. Wt: 438.5 g/mol
InChI Key: SEGJVKHQSZYRBO-UHFFFAOYSA-N
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Description

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a benzyl group, a methoxyphenyl group, and a sulfonylamino group attached to an acetamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-19(21-11-7-4-8-12-21)25-24(27)18-26(17-20-9-5-3-6-10-20)31(28,29)23-15-13-22(30-2)14-16-23/h3-16,19H,17-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGJVKHQSZYRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyl Sulfonamide Intermediate: The reaction begins with the sulfonylation of benzylamine using a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, under basic conditions to form the benzyl sulfonamide intermediate.

    Acylation Reaction: The benzyl sulfonamide intermediate is then subjected to an acylation reaction with an appropriate acylating agent, such as acetyl chloride, to introduce the acetamide moiety.

    N-Alkylation: The final step involves the N-alkylation of the acetamide derivative with 1-phenylethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Influencing the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide: Known for its remarkable biological activity.

    N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide: Exhibits significant pharmacological properties.

    N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide: Noted for its potential therapeutic applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide
Reactant of Route 2
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2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide

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